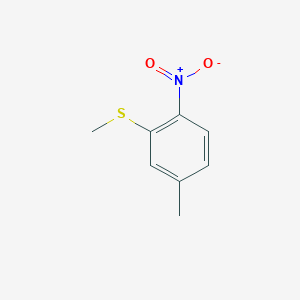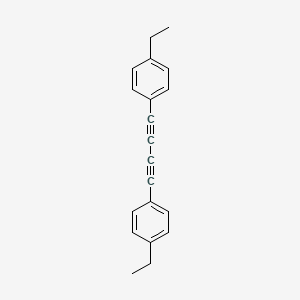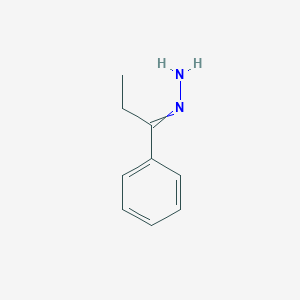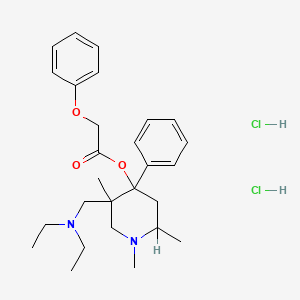
Trisflavaspidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisflavaspidic acid is a naturally occurring phloroglucinol derivative found in the rhizomes of the plant Dryopteris crassirhizoma. This compound has garnered attention due to its diverse biological activities, including antiviral, antioxidant, and antidiabetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trisflavaspidic acid can be synthesized through the isolation and purification processes from the rhizomes of Dryopteris crassirhizoma. The rhizomes are subjected to various extraction techniques, including solvent extraction and chromatographic separation, to obtain the pure compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: Trisflavaspidic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound .
Applications De Recherche Scientifique
Trisflavaspidic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phloroglucinol derivatives.
Biology: The compound exhibits significant antiviral activity, particularly against the influenza virus H5N1.
Mécanisme D'action
The mechanism of action of trisflavaspidic acid involves its interaction with various molecular targets and pathways:
Antiviral Activity: The compound inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles.
Antidiabetic Activity: this compound inhibits the PTP1B enzyme, which plays a role in regulating insulin signaling pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparaison Avec Des Composés Similaires
Trisflavaspidic acid is structurally related to other phloroglucinol derivatives, such as northis compound ABB and this compound BBB . These compounds share similar biological activities but differ in their specific molecular structures and potency:
Northis compound ABB: Lacks a methyl group at C-27 compared to this compound.
This compound BBB: Exhibits stronger inhibitory activity on β-glucuronidase compared to this compound.
This compound stands out due to its unique combination of antiviral, antidiabetic, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
36253-23-3 |
|---|---|
Formule moléculaire |
C35H42O12 |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
2-butanoyl-4-[[3-butanoyl-5-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C35H42O12/c1-7-10-20(36)23-27(40)15(4)26(39)16(29(23)42)13-17-28(41)18(31(44)24(30(17)43)21(37)11-8-2)14-19-32(45)25(22(38)12-9-3)34(47)35(5,6)33(19)46/h39-46H,7-14H2,1-6H3 |
Clé InChI |
YAWQELJXNKRLJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
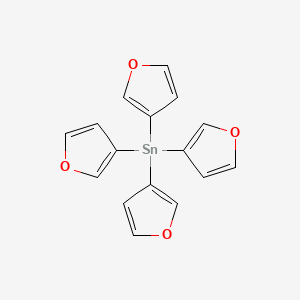
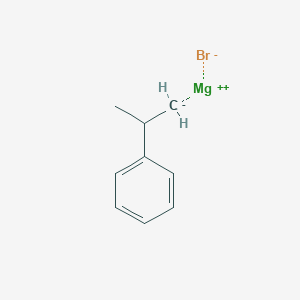
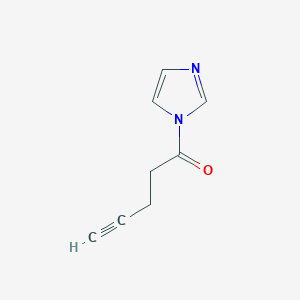
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)


